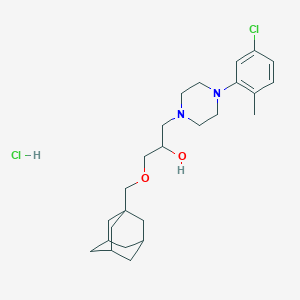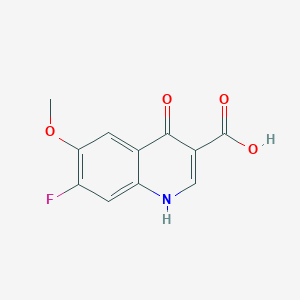
7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid
概要
説明
科学的研究の応用
Antibacterial and Antimicrobial Activities
Research into the applications of 7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid and its derivatives has primarily focused on their potent antibacterial and antimicrobial activities. These compounds are part of the fluoroquinolone class, known for their effectiveness against both Gram-positive and Gram-negative bacteria. Various studies have synthesized and evaluated novel fluoroquinolones for their in vitro and in vivo antimycobacterial activities against strains such as Mycobacterium tuberculosis, including drug-resistant strains, demonstrating significant efficacy in reducing mycobacterial load in tissues at certain dosages (Senthilkumar et al., 2009). Additionally, some derivatives have shown promising antibacterial activities against a range of respiratory pathogens, including resistant strains, suggesting their potential in treating respiratory tract infections (Odagiri et al., 2013).
Fluorescent Labeling and Biomedical Analysis
An interesting application beyond antimicrobial activity is the use of this compound derivatives as fluorescent labeling reagents in biomedical analysis. A derivative, 6-Methoxy-4-quinolone, has been identified as a novel fluorophore exhibiting strong fluorescence across a wide pH range in aqueous media, making it a valuable tool for the fluorescent labeling of biomolecules for analysis and detection purposes (Hirano et al., 2004).
Synthesis and Structure-Activity Relationship Studies
Extensive research has been conducted on the synthesis and structure-activity relationships (SAR) of fluoroquinolone derivatives, aiming to enhance their antibacterial efficacy while reducing side effects. These studies have led to the development of compounds with improved safety profiles and potent activity against a broad spectrum of bacterial pathogens. The SAR studies help in understanding the molecular basis of the antibacterial activity and the impact of various substitutions on the quinolone nucleus, guiding the design of more effective antibacterial agents (Sánchez et al., 1995).
Dual Anticancer and Antibacterial Properties
Some fluoroquinolone derivatives have been investigated for their dual anticancer and antibacterial properties. This research avenue explores the potential of these compounds to act as chemotherapeutic agents, targeting both cancer cells and bacterial infections, which could be particularly beneficial in clinical settings where cancer patients are at increased risk of infections due to immunosuppression (Al-Trawneh et al., 2010).
作用機序
Target of Action
Similar compounds, such as fluoroquinolonic acid, are known to target bacterial dna gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
7-Fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylic acid likely interacts with its targets by inhibiting the DNA gyrase and topoisomerase IV enzymes . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacteria cannot replicate or repair their DNA, leading to cell death .
Biochemical Pathways
Based on the mode of action, it can be inferred that this compound affects the dna replication pathway in bacteria .
Result of Action
The molecular and cellular effects of this compound are likely related to its inhibition of bacterial DNA gyrase and topoisomerase IV . By preventing these enzymes from functioning properly, the compound disrupts DNA replication and repair, leading to bacterial cell death .
特性
IUPAC Name |
7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4/c1-17-9-2-5-8(3-7(9)12)13-4-6(10(5)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIFZMDHCWPBKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

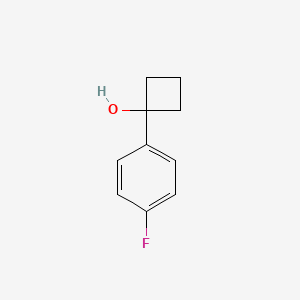
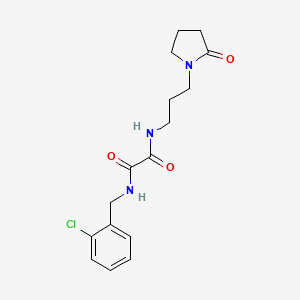
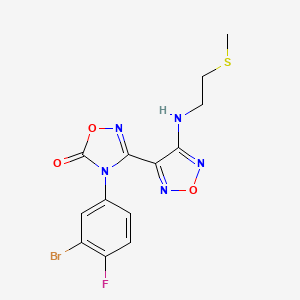
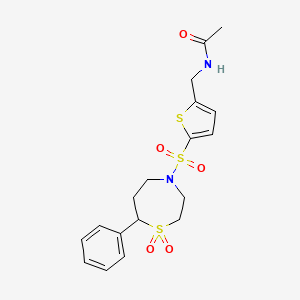
![[4-(2-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2975926.png)
![(2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one](/img/structure/B2975928.png)
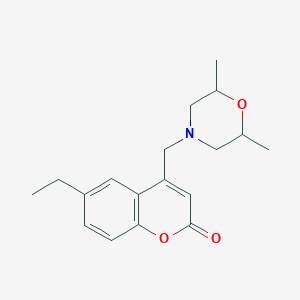
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975936.png)
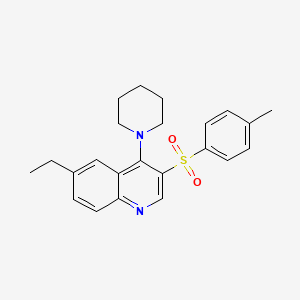
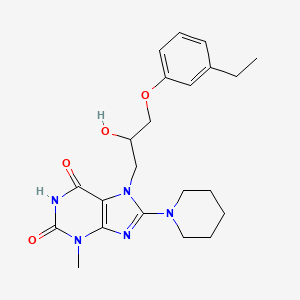
![2-Methyl-4-[4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2975939.png)
![[(1R,3S,3Ar,5aS,6S,9S,11aS,13aR)-1,9-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-6-yl] acetate](/img/structure/B2975940.png)

